molecular formula C16H14N2O3S B2475952 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone CAS No. 923227-15-0

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone

Cat. No. B2475952
M. Wt: 314.36
InChI Key: YRTRSAALKAZDAB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has both a thieno[2,3-b]pyridine ring and a phenyl ring, which are connected by a methanone group. The thieno[2,3-b]pyridine ring is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom). The phenyl ring is a six-membered aromatic ring, and the methanone group is a carbonyl group attached to a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the various functional groups. The presence of the amino group, the methanone group, and the hydroxy groups on the phenyl ring would all contribute to the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar functional groups (amino, hydroxy, and carbonyl) could potentially make this compound more soluble in polar solvents .

Scientific Research Applications

Spectroscopic Properties and Molecular Structures

The electronic absorption, excitation, and fluorescence properties of related 3-amino-substituted-thieno[2,3-b]pyridine compounds have been explored in various solvents, revealing insights into their excited-state behaviors and charge transfer mechanisms. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, have helped in understanding the intramolecular interactions and molecular orbital energies of these compounds, offering a basis for their potential applications in material science and molecular engineering (Al-Ansari, 2016).

Antitumor Activity

Research into thienopyridine derivatives, including those structurally similar to (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone, has identified certain compounds as potent anti-tumor agents. These studies provide valuable structure-activity relationships (SARs) that can guide the design of new therapeutic agents targeting cancer cells (Hayakawa et al., 2004).

Antimicrobial and Antimycobacterial Activities

Nicotinic acid hydrazide derivatives, related to the pyridinyl moiety in the chemical structure of interest, have shown antimicrobial and antimycobacterial activities. These findings highlight the potential of such compounds in addressing bacterial infections, including those resistant to conventional treatments (R.V.Sidhaye et al., 2011).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts, which share structural features with the compound of interest, have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. These materials are promising for applications in optical and photonic technologies due to their significant SHG efficiencies and noncentrosymmetric structures (Li et al., 2012).

Molecular Docking and Biological Screening

Organotin(IV) complexes derived from compounds with similar structural frameworks have been synthesized and evaluated for their antibacterial and antioxidant activities. Molecular docking analyses further elucidate the interaction mechanisms with biological targets, suggesting potential pharmaceutical applications (Lynda, 2021).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising biological activity, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-7-5-8(2)18-16-12(7)13(17)15(22-16)14(21)9-3-4-10(19)11(20)6-9/h3-6,19-20H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTRSAALKAZDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone

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